molecular formula C25H28N2O6 B2899004 5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one CAS No. 384365-32-6

5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one

Cat. No.: B2899004
CAS No.: 384365-32-6
M. Wt: 452.507
InChI Key: OYOUYDBIXNWYLU-UHFFFAOYSA-N
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Description

5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, may exhibit specific interactions with biological targets, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: Phenylchromenone derivatives and morpholine.

    Reaction Steps:

    Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with enzymes and receptors.

    Medicine: Investigating its potential as an anticancer or anti-inflammatory agent.

    Industry: Potential use in the development of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid known for its anticancer activity.

    Luteolin: A flavonoid with potential neuroprotective effects.

Uniqueness

5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other flavonoids.

Properties

IUPAC Name

5,7-dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c28-20-14-21(17-4-2-1-3-5-17)33-25-19(16-27-8-12-32-13-9-27)23(29)18(24(30)22(20)25)15-26-6-10-31-11-7-26/h1-5,14,29-30H,6-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOUYDBIXNWYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCOCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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